molecular formula C16H12ClN3O3 B2981841 2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide CAS No. 880792-03-0

2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No. B2981841
CAS RN: 880792-03-0
M. Wt: 329.74
InChI Key: FGOLYYOXXWRJKV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide, also known as LTK-14, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. It belongs to the class of oxadiazole compounds, which have been found to possess various biological activities.

Scientific Research Applications

Synthesis and Characterization

  • A series of N-substituted derivatives of oxadiazole and acetamide has been synthesized, showcasing a methodological approach towards creating multifunctional moieties with potential antibacterial and anti-enzymatic activities. These compounds were synthesized starting from ethyl nipecotate, demonstrating a wide range of biological activities through structural modifications (Nafeesa et al., 2017).

  • Research into the synthesis of 4-oxo-thiazolidines and 2-oxo-azetidines, exploring their potential as antibacterial agents, indicates the versatility of oxadiazole derivatives in combating microbial resistance. These compounds have been evaluated for their efficacy against both gram-positive and gram-negative bacteria, highlighting the structural influence on their antibacterial activity (Desai et al., 2008).

Biological Activities and Applications

  • A novel synthetic route to 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential has been developed, showcasing the application of these compounds in managing diabetes through enzyme inhibition. The study emphasizes the importance of structural elucidation and the biological activity of these derivatives, which could lead to new therapeutic leads (Iftikhar et al., 2019).

  • The exploration of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities provides insight into the neurological applications of these compounds. Such research demonstrates the potential of oxadiazole derivatives in developing treatments for epilepsy, supported by in silico studies that help in understanding their mechanism of action (Nath et al., 2021).

  • Studies on 1,3,4-oxadiazole derivatives as anti-inflammatory and antithrombotic agents further highlight the therapeutic potential of these compounds. Through in-vitro and in-vivo evaluations, certain derivatives have shown significant anti-inflammatory activity, indicating their potential in the development of new anti-inflammatory pharmaceutical products (Basra et al., 2019).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-15(19-23-20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOLYYOXXWRJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

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